molecular formula C17H17NO3 B13726402 6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid

6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid

Cat. No.: B13726402
M. Wt: 283.32 g/mol
InChI Key: PWUYXYTXOUQRQS-UHFFFAOYSA-N
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Description

6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyridine ring with cyclopropylmethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the cyclopropylmethoxy group.

    6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid: Similar structure but lacks the m-tolyl group.

Uniqueness

6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid is unique due to the presence of both the cyclopropylmethoxy and m-tolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-5-(3-methylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C17H17NO3/c1-11-3-2-4-13(9-11)14-7-8-15(17(19)20)18-16(14)21-10-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20)

InChI Key

PWUYXYTXOUQRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(C=C2)C(=O)O)OCC3CC3

Origin of Product

United States

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